3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide
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Overview
Description
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, a methoxy group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high thermal stability and use in energetic materials.
3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Another compound with similar structural features and applications.
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Exhibits unique properties and applications in various fields.
Uniqueness
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C15H18N6O2 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]propanamide |
InChI |
InChI=1S/C15H18N6O2/c1-20-9-3-4-11(20)10-16-14(22)7-5-12-17-18-13-6-8-15(23-2)19-21(12)13/h3-4,6,8-9H,5,7,10H2,1-2H3,(H,16,22) |
InChI Key |
QMECKEJDIYESGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC(=O)CCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
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